![molecular formula C21H22N4O7S2 B2498346 N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 313403-31-5](/img/structure/B2498346.png)
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfamoyl benzamide derivatives, including structures similar to our compound of interest, often involves aqueous medium reactions starting from chlorosulfonylbenzoic acid or carbodiimide coupling decorated with various biologically relevant substituents. These methods are tailored to yield compounds with potential inhibitory activities against certain enzymes, indicating a broad utility in drug discovery processes (Zahid Hussain Zaigham et al., 2023).
Molecular Structure Analysis
Molecular docking studies and structural analyses are critical for understanding the interaction of sulfamoyl benzamide derivatives with target proteins. The compound's efficacy as an inhibitor can be attributed to its significant interactions with amino acids of homology model proteins, showcasing the importance of molecular structure in the development of selective inhibitors (Zahid Hussain Zaigham et al., 2023).
Chemical Reactions and Properties
Compounds like our subject of interest are synthesized through reactions involving sulfonamides and carboxamides, which are then screened for their activity against various physiological and pathological functions, such as thrombosis and cancer. This demonstrates the compound's reactivity and potential therapeutic applications (Zahid Hussain Zaigham et al., 2023).
Physical Properties Analysis
While specific data on the physical properties of "N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide" were not directly available, the analysis of similar sulfamoyl benzamide derivatives indicates these compounds typically possess characteristics conducive to biological activity, such as solubility and stability, which are essential for their effectiveness as inhibitors (Zahid Hussain Zaigham et al., 2023).
Chemical Properties Analysis
The chemical properties of sulfamoyl benzamide derivatives, including reactivity with biological targets, are pivotal in their role as selective inhibitors. These properties are influenced by the compound's structure, as evidenced by molecular docking studies, which reveal how specific interactions contribute to their inhibitory potency (Zahid Hussain Zaigham et al., 2023).
Scientific Research Applications
Enzyme Inhibition and Potential Therapeutic Applications
Research has identified the compound as a potent inhibitor of carbonic anhydrases (CAs), specifically isoenzymes hCA I, hCA II, hCA IV, and hCA XII. These enzymes are involved in numerous physiological processes, and inhibitors like N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide have therapeutic potential in treating conditions such as glaucoma, epilepsy, obesity, and cancer (Supuran, Maresca, Gregáň, & Remko, 2013). Additionally, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on other enzymes, suggesting a broad spectrum of potential pharmacological applications.
Photostability and Photochemical Decomposition
The photostability of sulfamethoxazole derivatives, closely related to the compound , has been extensively studied. These studies reveal insights into the photodegradation pathways and the formation of photoproducts under varying conditions, which are critical for understanding the stability and safe use of these compounds in pharmaceutical applications (Zhou & Moore, 1994).
Antibiotic Resistance and Transformation Products
Investigations into the antibiotic sulfonamide drug sulfamethoxazole have uncovered its transformation products under denitrifying conditions, highlighting the environmental persistence and potential for antibiotic resistance development. Such research underscores the importance of monitoring and understanding the environmental impact of sulfonamide antibiotics and their derivatives (Nödler, Licha, Barbieri, & Pérez, 2012).
Development of Selective Agonists
Further research into sulfamoyl benzamides has led to the identification of compounds acting as potent and selective agonists for specific receptors, such as the CB(2) receptor. These findings hold promise for the development of novel therapeutic agents targeting conditions like pain and inflammation without the psychoactive effects associated with CB(1) receptor activation (Sellitto et al., 2010).
properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S2/c1-15-14-20(23-32-15)24-33(27,28)18-8-4-17(5-9-18)22-21(26)16-2-6-19(7-3-16)34(29,30)25-10-12-31-13-11-25/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCDEBMLNQTXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.